

In-Depth Technical Guide to the Physical and Chemical Properties of Jaconine

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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1233471

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Abstract

Jaconine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably those belonging to the *Jacobaea* genus, such as Ragwort (*Senecio jacobaea*). As a member of the pyrrolizidine alkaloid family, **Jaconine** exhibits significant biological activities, including potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Jaconine** (CAS 480-75-1), detailed experimental protocols for its analysis, and insights into its potential mechanisms of action. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Identity and Physical Properties

Jaconine is a chlorinated pyrrolizidine alkaloid. Its fundamental properties are summarized in the tables below.

Table 1: General and Chemical Properties of Jaconine

Property	Value	Reference(s)
IUPAC Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	[1]
CAS Number	480-75-1	[1][2][3][4][5][6][7]
Chemical Formula	C ₁₈ H ₂₆ ClNO ₆	[1][2][3][5][6]
Molecular Weight	387.86 g/mol	[2][3][4][6]
Appearance	Solid	[6]
Natural Sources	Jacobaea vulgaris (Ragwort), honey from Senecio jacobaea	[1][4]

Table 2: Physical Properties of Jaconine

Property	Value	Reference(s)
Melting Point	146-147 °C	[3]
Boiling Point	180 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[8]
Storage Temperature	-20°C	[6]

Experimental Protocols

This section details the methodologies for determining the physical and chemical properties of **Jaconine**, as well as its extraction and analysis.

Determination of Melting Point

The melting point of **Jaconine** can be determined using the capillary method with a melting point apparatus.[1][5][9][10]

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **Jaconine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow.

Determination of Boiling Point

The boiling point of **Jaconine** can be determined using the Thiele tube method or by simple distillation if a larger sample is available.^{[6][7][11][12][13]}

Protocol (Thiele Tube Method):

- **Sample Preparation:** A small amount of **Jaconine** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature in the oil bath.
- **Observation:** As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.

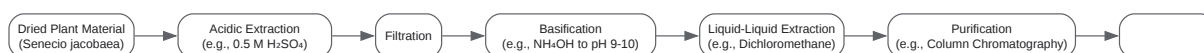
- **Cooling and Measurement:** The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.

Extraction and Purification of Jaconine from Plant Material

Jaconine, as a pyrrolizidine alkaloid, can be extracted from its natural source, *Senecio jacobaea*, using an acid-base extraction method.

Protocol:

- **Extraction:** Dried and ground plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H_2SO_4) to protonate the alkaloid nitrogen, rendering it water-soluble.
- **Filtration and Basification:** The acidic extract is filtered to remove solid plant material. The filtrate is then made alkaline (pH 9-10) with a base (e.g., NH_4OH) to deprotonate the alkaloid, making it soluble in organic solvents.
- **Liquid-Liquid Extraction:** The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform.
- **Purification:** The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude alkaloid extract. Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or alumina.



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Extraction and Purification Workflow for **Jaconine**.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis

A sensitive method for the quantification of **Jaconine** involves solid-phase extraction (SPE) followed by HPLC-MS/MS.

Protocol:

- **Sample Preparation and SPE:** An acidic extract of the sample (e.g., from honey or plant material) is loaded onto a strong cation exchange SPE cartridge. The cartridge is washed, and the alkaloids are eluted with an ammoniated organic solvent mixture. The eluate is evaporated and reconstituted in the initial mobile phase.
- **Chromatographic Separation:** Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- **Mass Spectrometric Detection:** Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for **Jaconine**.

Spectroscopic Data

While a complete, publicly available, assigned spectrum for **Jaconine** is not readily available, this section outlines the expected spectroscopic characteristics based on its structure and data from related pyrrolizidine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum of **Jaconine** is expected to show characteristic signals for the pyrrolizidine core, the ester side chains, and the chlorinated ethyl group. Signals for the olefinic protons of the pyrrolizidine ring would appear in the downfield region. The protons of the macrocyclic ring and the methyl groups would be observed in the upfield region.

- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the ester groups in the downfield region (around 170-180 ppm). The olefinic carbons would resonate around 120-140 ppm, and the aliphatic carbons of the pyrrolizidine ring and the side chains would appear in the upfield region.

Mass Spectrometry (MS)

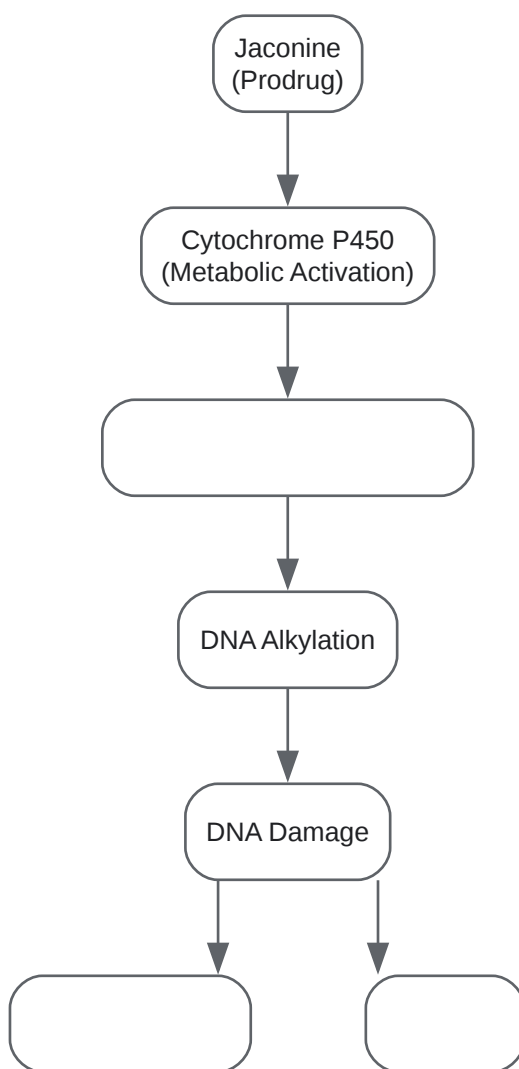
The mass spectrum of **Jaconine** would show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 388.15. The fragmentation pattern in MS/MS would likely involve the neutral loss of water (H_2O), carbon monoxide (CO), and cleavage of the ester bonds, which is characteristic of pyrrolizidine alkaloids. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ^{35}Cl and ^{37}Cl isotopes).

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids are known for their biological activities, including cytotoxicity against cancer cells and antibacterial effects.

Anticancer Activity

The anticancer activity of pyrrolizidine alkaloids is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These reactive metabolites are electrophilic and can alkylate DNA and other cellular macromolecules, leading to genotoxicity, cell cycle arrest, and apoptosis.^{[4][7][14]} Studies on various pyrrolizidine alkaloids have shown that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair.^{[4][15]} For instance, some pyrrolizidine alkaloids have been observed to cause an S-phase cell cycle arrest and induce defects in chromosome congression during mitosis.^[4]

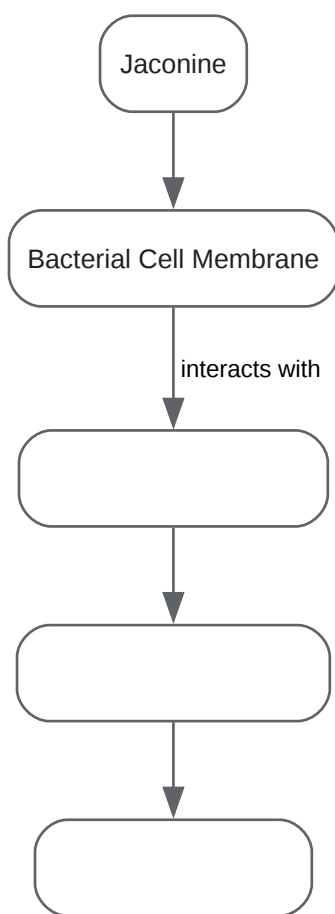


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Proposed Anticancer Mechanism of **Jaconine**.

Antibacterial Activity

The antibacterial mechanism of some pyrrolizidine alkaloids involves the disruption of bacterial cell membrane integrity.[2] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some alkaloids have also been shown to interfere with bacterial nucleic acid and protein synthesis.



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Proposed Antibacterial Mechanism of **Jaconine**.

Conclusion

Jaconine is a pyrrolizidine alkaloid with distinct physical and chemical properties and promising, yet not fully elucidated, biological activities. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to fully characterize its spectroscopic properties, delineate its specific signaling pathway interactions, and evaluate its therapeutic potential.

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